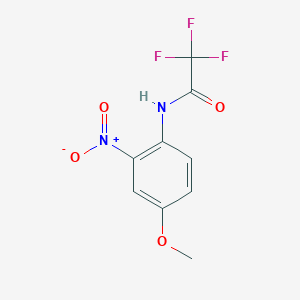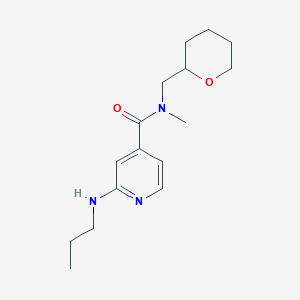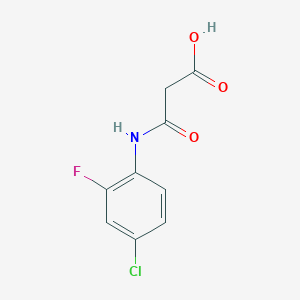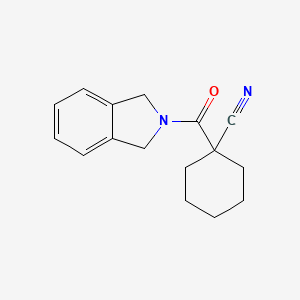
N-(2-oxo-3H-1,3-benzoxazol-5-yl)-3-piperidin-4-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-oxo-3H-1,3-benzoxazol-5-yl)-3-piperidin-4-ylpropanamide, commonly known as BOP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmacology. BOP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 360.44 g/mol.
Mécanisme D'action
BOP acts as a competitive inhibitor of proteases by binding to the active site of the enzyme. It forms a covalent bond with the serine residue of the enzyme, thereby preventing the substrate from binding to the enzyme. BOP has a high affinity for the active site of proteases, which makes it a potent inhibitor.
Biochemical and Physiological Effects:
BOP has been shown to have significant biochemical and physiological effects in various studies. It has been shown to inhibit cancer cell growth and metastasis by blocking the activity of proteases involved in tumor invasion and angiogenesis. BOP has also been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of amyloid plaques in the brain. This makes it a potential candidate for the treatment of Alzheimer's disease. Additionally, BOP has been shown to have anti-inflammatory properties by inhibiting the activity of proteases involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
BOP has several advantages for lab experiments, including its high potency as a protease inhibitor and its ability to inhibit multiple proteases. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, BOP has some limitations, such as its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for the research of BOP. One potential direction is the development of BOP-based drugs for the treatment of cancer and Alzheimer's disease. Another direction is the study of BOP's potential use in the treatment of other diseases such as inflammation, thrombosis, and viral infections. Further studies are also needed to determine the pharmacokinetics and pharmacodynamics of BOP and its potential toxicity in vivo. Additionally, the development of more potent and selective protease inhibitors based on BOP is an area of future research.
Méthodes De Synthèse
The synthesis of BOP involves the reaction of 3-piperidin-4-ylpropan-1-amine with 2-amino-5-nitrobenzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild reaction conditions. The product is then purified through column chromatography to obtain pure BOP.
Applications De Recherche Scientifique
BOP has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It is a potent inhibitor of proteases such as chymotrypsin, trypsin, and thrombin, which play a crucial role in various diseases such as cancer, inflammation, and thrombosis. BOP has shown promising results in the inhibition of cancer cell growth and metastasis in various in vitro and in vivo studies. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of amyloid plaques in the brain.
Propriétés
IUPAC Name |
N-(2-oxo-3H-1,3-benzoxazol-5-yl)-3-piperidin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c19-14(4-1-10-5-7-16-8-6-10)17-11-2-3-13-12(9-11)18-15(20)21-13/h2-3,9-10,16H,1,4-8H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXWRFCWMKWVJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC(=O)NC2=CC3=C(C=C2)OC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-3H-1,3-benzoxazol-5-yl)-3-piperidin-4-ylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554889.png)
![[1-[2-(4-Nitrophenyl)ethyl]imidazol-2-yl]methanol](/img/structure/B7554895.png)
![3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554901.png)

![[1-[(2,4-Difluorophenyl)methyl]imidazol-2-yl]methanol](/img/structure/B7554914.png)
![6-[(3-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7554920.png)

![(1E)-2-(2,5-dimethylanilino)-2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)anilino]ethanimidoyl cyanide](/img/structure/B7554941.png)


![N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide](/img/structure/B7554966.png)


